

3-Chloro-2,4-difluorophenylacetonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-2,4-difluorophenylacetonitrile
Cat. No.:	B2391452

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-2,4-difluorophenylacetonitrile**

Introduction

3-Chloro-2,4-difluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a crucial building block in synthetic organic chemistry. Its strategic combination of chloro, fluoro, and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to professionals in drug discovery and development. The presence of halogen atoms is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, making precursors like this compound highly valuable.[1][2][3]

Core Chemical Identity

Accurate identification is the foundation of all chemical research. The primary identifiers and structural representation for **3-Chloro-2,4-difluorophenylacetonitrile** are summarized below. The formal IUPAC name is 2-(3-chloro-2,4-difluorophenyl)acetonitrile, reflecting the attachment of the substituted phenyl ring to the second carbon of the acetonitrile unit.

Identifier	Value	Source(s)
CAS Number	886761-67-7	[4] [5]
Molecular Formula	C ₈ H ₄ ClF ₂ N	[5] [6]
Molecular Weight	187.57 g/mol	[5] [6]
IUPAC Name	2-(3-chloro-2,4-difluorophenyl)acetonitrile	[5]
Synonyms	Benzeneacetonitrile, 3-chloro-2,4-difluoro-	[5]

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. 2D Chemical Structure of 3-Chloro-2,4-difluorophenylacetonitrile.

Physicochemical and Spectroscopic Properties

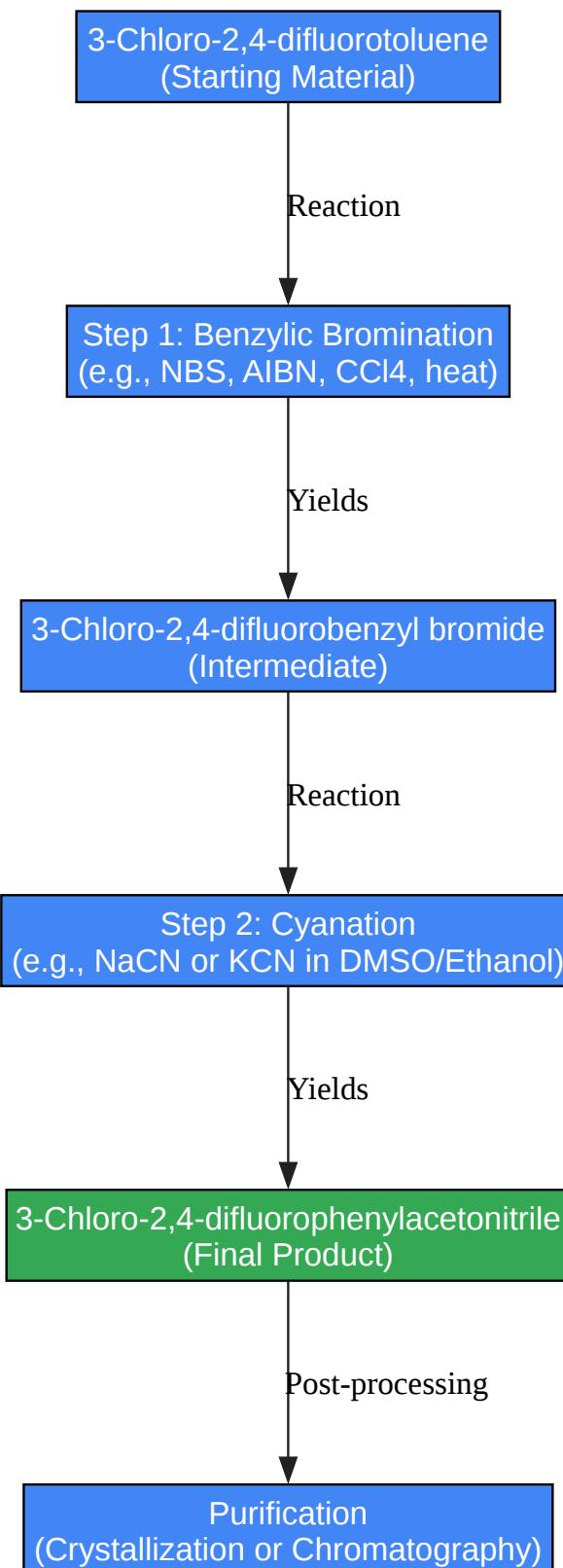
The physical state and solubility dictate handling, storage, and reaction conditions. While specific experimental data for this exact compound is sparse, properties for closely related analogs provide valuable reference points.

Property	Value	Source(s) & Notes
Appearance	Expected to be a solid (e.g., beige or yellow powder) at room temperature, similar to related phenylacetonitrile derivatives.	[7][8]
Melting Point	Not explicitly available. For comparison, (2,4-Dichlorophenyl)acetonitrile has a melting point of 60 - 63 °C.	[8]
Boiling Point	Not explicitly available. For comparison, Diphenylacetonitrile has a boiling point of 181 °C at 16 hPa.	
Solubility	Expected to be insoluble in water but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.	[7][9]

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the compound. While specific spectra are proprietary, the expected characteristics are as follows:

- ^1H NMR: The spectrum would feature signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the two protons on the phenyl ring, showing splitting patterns influenced by the adjacent fluorine atoms. A singlet or a slightly split signal for the benzylic methylene ($-\text{CH}_2$) protons would appear further upfield (approx. 3.8-4.2 ppm).
- ^{13}C NMR: The spectrum would display distinct signals for the nitrile carbon ($-\text{C}\equiv\text{N}$) around 115-120 ppm. The benzylic carbon ($-\text{CH}_2$) would appear around 20-30 ppm. Multiple signals in the aromatic region (110-160 ppm) would be observed, with their chemical shifts and splitting patterns significantly influenced by the carbon-fluorine couplings.[10]


- Infrared (IR) Spectroscopy: A sharp, medium-intensity peak characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch is expected around $2240\text{-}2260\text{ cm}^{-1}$. Aromatic C-H and C=C stretching vibrations would be observed around $3100\text{-}3000\text{ cm}^{-1}$ and $1600\text{-}1450\text{ cm}^{-1}$, respectively. C-Cl and C-F stretching bands would appear in the fingerprint region below 1400 cm^{-1} .[\[11\]](#)[\[12\]](#)
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be detected at $\text{m/z} \approx 187.57$. A characteristic isotopic pattern for the presence of one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Workflow

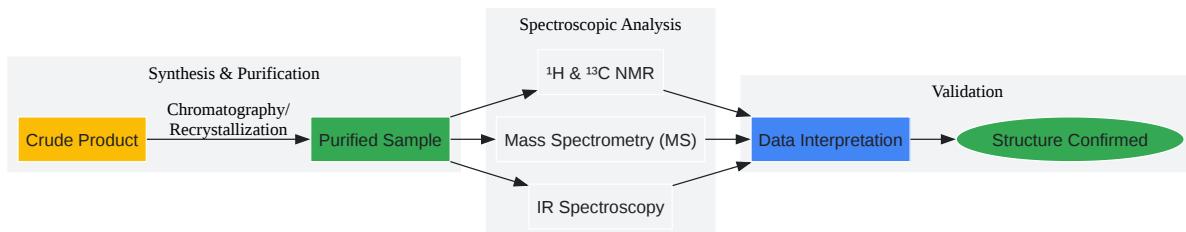
The synthesis of substituted phenylacetonitriles typically involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. A plausible and common synthetic route to **3-Chloro-2,4-difluorophenylacetonitrile** would start from 3-chloro-2,4-difluorotoluene.

Conceptual Synthesis Workflow

The following diagram illustrates a logical two-step process for synthesizing the target compound. The initial step involves free-radical halogenation of the benzylic methyl group, followed by a nucleophilic substitution to introduce the nitrile functionality.

[Click to download full resolution via product page](#)

Caption: A plausible two-step synthesis pathway for the target molecule.


Experimental Protocol: Cyanation of Benzyl Halide (Representative)

This protocol is a generalized procedure based on standard laboratory techniques for this type of transformation.[\[13\]](#)

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 3-chloro-2,4-difluorobenzyl halide (1.0 eq).
- **Solvent and Reagent Addition:** Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Add sodium or potassium cyanide (1.1 - 1.5 eq) portion-wise. Causality: The polar aprotic solvent is chosen to dissolve the cyanide salt and facilitate the S_N2 reaction mechanism.
- **Reaction:** Heat the mixture to 50-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. This will precipitate the organic product while the inorganic salts remain dissolved.
- **Extraction:** Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Verification Workflow

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any synthetic procedure.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical validation of a synthesized chemical.

Safety and Handling

Working with halogenated nitriles requires strict adherence to safety protocols. The following information is synthesized from safety data sheets (SDS) for similar compounds.

GHS Hazard Information

This compound is classified as hazardous. Users must consult the full Safety Data Sheet before handling.

Hazard Class	Statement
Acute Toxicity (Oral, Dermal, Inhalation)	Harmful if swallowed, in contact with skin, or if inhaled.[8][14]
Skin Corrosion/Irritation	Causes skin irritation.[7][8]
Eye Damage/Irritation	Causes serious eye irritation.[7][8]
Specific Target Organ Toxicity	May cause respiratory irritation.[7][8]

Safe Handling Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][15]
- Avoidance: Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin, eyes, and clothing.[7]
- Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Keep away from food and drink.[7]
- Spill Response: In case of a spill, use absorbent material and vacuum equipment where practicable.[7] Dispose of waste in accordance with local, state, or national legislation.
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][8] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

3-Chloro-2,4-difluorophenylacetonitrile is a key chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its trifunctional nature—an aromatic ring substituted with both electron-withdrawing and sterically distinct halogens, and a reactive nitrile group—provides multiple handles for synthetic modification. Understanding its core properties, synthesis, and safe handling procedures is paramount for researchers aiming to leverage this versatile building block in the development of novel, high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3-CHLORO-2,4-DIFLUOROPHENYLACETONITRILE | 886761-67-7 [amp.chemicalbook.com]
- 5. 3-CHLORO-2,4-DIFLUOROPHENYLACETONITRILE CAS#: 886761-67-7 [m.chemicalbook.com]
- 6. 886761-67-7|2-(3-Chloro-2,4-difluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-Chloro-2,4-difluorophenylacetonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2391452#3-chloro-2-4-difluorophenylacetonitrile-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com